molecular formula C35H38N2O9S B2738773 Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH CAS No. 1359754-16-7

Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH

Cat. No.: B2738773
CAS No.: 1359754-16-7
M. Wt: 662.75
InChI Key: ONIAADYESUUVCI-UHHKVWMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is a modified amino acid derivative used in peptide synthesis. The “Fmoc” group stands for 9-fluorenylmethyloxycarbonyl, a common protecting group for the amino group in peptide synthesis. The compound includes aspartic acid (Asp) with a tert-butyl ester (OtBu) protecting group, and cysteine (Cys) with a Psi(Dmp,H)pro protecting group. This compound is particularly useful in the synthesis of peptides due to its stability and ease of removal under mild conditions.

Scientific Research Applications

“Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.

    Biology: Employed in the development of peptide-based probes and sensors for biological assays.

    Medicine: Utilized in the design of peptide-based drugs and therapeutic agents, particularly in targeting specific proteins or pathways.

    Industry: Applied in the production of peptide-based materials for various industrial applications, including nanotechnology and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” typically involves the following steps:

    Protection of Amino Groups: The amino groups of aspartic acid and cysteine are protected using the Fmoc group. This is achieved by reacting the amino acids with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

    Protection of Side Chains: The side chains of aspartic acid and cysteine are protected using tert-butyl and Psi(Dmp,H)pro groups, respectively. This is done to prevent side reactions during peptide synthesis.

    Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA.

    Deprotection: After the coupling reaction, the protecting groups are removed under mild conditions using a reagent like piperidine for the Fmoc group and trifluoroacetic acid (TFA) for the tert-butyl and Psi(Dmp,H)pro groups.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residue in “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of peptides and proteins.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The Fmoc group can be removed by nucleophilic substitution using piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal.

Major Products

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from disulfide bond cleavage.

    Substitution: Free amino groups after Fmoc removal.

Mechanism of Action

The mechanism of action of “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tert-butyl and Psi(Dmp,H)pro groups protect the side chains of aspartic acid and cysteine, respectively, ensuring the correct sequence and structure of the synthesized peptide. Upon deprotection, the free amino and thiol groups can participate in further reactions, such as forming peptide bonds or disulfide bridges.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: Similar to “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” but lacks the cysteine residue.

    Fmoc-Cys(Trt)-OH: Contains cysteine with a trityl protecting group instead of Psi(Dmp,H)pro.

    Fmoc-Glu(OtBu)-OH: Glutamic acid derivative with similar protecting groups.

Uniqueness

“this compound” is unique due to the presence of both aspartic acid and cysteine residues with specific protecting groups. This combination allows for the synthesis of peptides with precise structural and functional properties, making it highly valuable in various research and industrial applications.

Properties

IUPAC Name

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N2O9S/c1-35(2,3)46-30(38)17-27(36-34(42)45-18-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26)31(39)37-28(33(40)41)19-47-32(37)25-15-14-20(43-4)16-29(25)44-5/h6-16,26-28,32H,17-19H2,1-5H3,(H,36,42)(H,40,41)/t27-,28-,32?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIAADYESUUVCI-UHHKVWMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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